Methyl amino(2-methoxyphenyl)acetate hydrochloride
Description
Chemical Identity and Significance
Methyl amino(2-methoxyphenyl)acetate hydrochloride is formally identified by the Chemical Abstracts Service registry number 390815-44-8 and possesses the molecular formula C₁₀H₁₄ClNO₃. The compound exhibits a molecular weight of 231.67 grams per mole, representing the hydrochloride salt of the corresponding free base methyl 2-amino-2-(2-methoxyphenyl)acetate. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride, reflecting its structural composition as a substituted glycine derivative.
The chemical structure incorporates several key functional groups that contribute to its reactivity and potential applications. The presence of the methoxy group (-OCH₃) at the ortho position of the phenyl ring creates unique electronic and steric effects that influence the compound's behavior in chemical reactions. The amino group positioned alpha to the carboxylate functionality classifies this molecule as an alpha-amino acid derivative, specifically a phenylglycine analog with methoxy substitution. This structural arrangement places the compound within the broader category of aromatic amino acid derivatives that have found extensive use in pharmaceutical chemistry and organic synthesis.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the methoxyphenylglycine family. Research has demonstrated that phenylglycine derivatives possess diverse biological activities, including their function as antagonists of metabotropic glutamate receptors, which represents a crucial mechanism in neurotransmission. The methoxy substitution pattern specifically influences the electronic distribution within the aromatic ring, potentially modulating the compound's interaction with biological targets and synthetic reagents alike.
Discovery and Development Timeline
The development of this compound can be traced through the broader historical context of phenylglycine derivative research, which gained momentum in the latter half of the twentieth century. The foundational work on phenylglycine derivatives as biologically active compounds began with investigations into their potential as neurotransmitter modulators, particularly their antagonistic effects on metabotropic glutamate receptors. This research trajectory established the importance of structural modifications to the basic phenylglycine framework, leading to systematic exploration of various substitution patterns.
The specific development of methoxy-substituted phenylglycine derivatives emerged from structure-activity relationship studies that sought to understand how different substituents on the aromatic ring influence biological activity and synthetic utility. Early investigations into the synthesis and properties of these compounds utilized traditional organic chemistry approaches, including the use of protective group strategies to facilitate selective functionalization. The development of efficient synthetic methodologies for preparing these derivatives became a focus of research, particularly methods that could accommodate the sensitive amino acid functionality while introducing the desired aromatic substitutions.
Contemporary advances in the field have been significantly influenced by the development of copper-catalyzed carbon-hydrogen functionalization methods, which have provided new pathways for the synthesis of phenylglycine derivatives. These methodologies have enabled researchers to access previously challenging substitution patterns and have contributed to a deeper understanding of the reactivity patterns exhibited by these compounds. The evolution of synthetic approaches has paralleled advances in analytical techniques, allowing for more precise characterization of these molecules and better understanding of their properties.
The emergence of this compound as a compound of interest reflects the broader trend toward developing amino acid derivatives with enhanced stability and synthetic utility. The hydrochloride salt formation provides improved storage stability compared to the free amino acid, addressing practical concerns related to the handling and storage of these reactive intermediates. This development represents part of a larger effort to create amino acid derivatives that can serve as reliable building blocks for more complex synthetic targets.
Position in Amino Acid Derivative Chemistry
This compound occupies a distinctive position within the broader landscape of amino acid derivative chemistry, serving as a bridge between classical amino acid chemistry and modern aromatic functionalization strategies. The compound belongs to the phenylglycine subfamily of amino acid derivatives, which have gained prominence due to their unique combination of amino acid functionality with aromatic reactivity. This dual nature allows these compounds to participate in both peptide chemistry and aromatic substitution reactions, providing versatility that is valuable in synthetic applications.
Within the context of amino acid ester chemistry, the methyl ester functionality of this compound places it among the protected amino acid derivatives that are commonly used in peptide synthesis and related applications. The ester group serves multiple functions, including protection of the carboxyl group during synthetic manipulations and enhancement of the compound's solubility in organic solvents. The stability of amino acid methyl esters, particularly when formed as hydrochloride salts, makes them preferred intermediates in many synthetic sequences.
The methoxy substitution pattern specifically positions this compound within the realm of electron-rich aromatic amino acid derivatives. The electron-donating nature of the methoxy group influences both the electronic properties of the aromatic ring and the reactivity of the adjacent amino acid functionality. This electronic effect has implications for the compound's behavior in various chemical transformations, including its potential for undergoing electrophilic aromatic substitution reactions and its interaction with metal catalysts in functionalization processes.
Recent developments in palladium-mediated carbon-hydrogen functionalization have highlighted the importance of phenylglycine derivatives as substrates for selective aromatic functionalization reactions. These advances have demonstrated that compounds like this compound can undergo selective halogenation and alkoxylation reactions at specific positions on the aromatic ring, providing access to diversely substituted derivatives. The ability to perform these transformations selectively represents a significant advancement in the field of amino acid derivative chemistry.
The synthetic accessibility of this compound class has been significantly enhanced by the development of efficient methodologies for the preparation of para-methoxyphenyl-protected glycine derivatives. These synthetic approaches utilize copper-catalyzed cross-dehydrogenative coupling reactions to introduce various functional groups at the alpha position of glycine derivatives, providing pathways to access the desired substitution patterns with high efficiency. The ability to prepare these compounds using readily available starting materials and mild reaction conditions has contributed to their increased utilization in synthetic chemistry applications.
The compound's position within amino acid derivative chemistry is further defined by its relationship to other biologically active phenylglycine derivatives that have found applications in medicinal chemistry. Research into nitrogen-phenylglycine derivatives as potent and selective beta-3 adrenoceptor agonists has demonstrated the therapeutic potential of this compound class, highlighting the importance of structural modifications in determining biological activity. These findings have reinforced the value of systematic exploration of phenylglycine derivatives and have provided motivation for the continued development of new synthetic methodologies for accessing these compounds.
Properties
IUPAC Name |
methyl 2-amino-2-(2-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOUHTKZENBWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464414 | |
| Record name | Methyl amino(2-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390815-44-8 | |
| Record name | Methyl amino(2-methoxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of N-p-Methoxyphenyl (PMP)-Protected Glycine Derivatives
A notable approach involves manganese(IV) oxide-mediated oxidation of PMP-protected glycine derivatives to synthesize α-imino carboxylic acid derivatives, which are precursors to methyl amino(2-methoxyphenyl)acetate hydrochloride.
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- N-p-methoxyphenyl glycine ethyl ester is oxidized using powdered manganese(IV) oxide in dichloromethane at room temperature for about 1 hour.
- The oxidation yields the corresponding imine intermediate with high purity and up to 92% isolated yield after simple filtration.
- This method is efficient for various carboxylic acid derivatives, including methyl esters.
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- Simple work-up by filtration without extensive purification.
- High chemical yield and purity.
- Mild reaction conditions (room temperature, short reaction time).
Azide Route via Methyl Ether Intermediates
Another synthetic route involves multi-step conversion starting from phenolic compounds to the amino ester hydrochloride via azide intermediates.
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- Halogenation: Treatment of a phenolic compound (4-p-hydroxyphenyl)-butan-2-ol with aqueous mineral acid to form the corresponding alkyl halide.
- Methylation: Conversion of the alkyl halide to methyl ether using methylating agents such as methyl iodide or dimethyl sulfate.
- Azide Substitution: Reaction of the methyl ether with azide sources like sodium azide to form azido derivatives.
- Reduction: Catalytic hydrogenation of the azido compound in the presence of palladium on charcoal or platinum oxide catalyst in lower aliphatic alcohols (methanol or ethanol) to yield the amino compound.
- Formation of Hydrochloride Salt: The free amino ester is converted to its hydrochloride salt for stability.
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- Allows preparation from naturally occurring phenolic precursors.
- Catalytic hydrogenation step is well-established and scalable.
- High purity of final hydrochloride salt.
General Procedures for Amino Ester Synthesis from Amides
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- Amides derived from the corresponding acids can be reduced using borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF).
- Reaction is typically conducted at 0 °C to 60 °C over 6 hours.
- After completion, the mixture is quenched with methanol and water, followed by extraction and purification to obtain the amino ester hydrochloride.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The manganese(IV) oxide method is particularly useful for synthesizing α-imino esters that are difficult to access by traditional methods, expanding the substrate scope for unnatural amino acid derivatives.
The azide route is well-documented in patents and offers a reliable pathway for large-scale synthesis, emphasizing catalyst choice and solvent systems for optimal yield.
Reduction of amides with borane complexes is a versatile technique for converting amides to amines in high yield and purity, useful in the final step of amino ester preparation.
Purification is commonly achieved by preparative high-performance liquid chromatography (prep-HPLC) or crystallization from suitable solvents to obtain the hydrochloride salt with desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl amino(2-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxyphenylacetic acid.
Reduction: Formation of 2-methoxyphenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl amino(2-methoxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl amino(2-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors, enzymes, or other biomolecules, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-methoxy group (para to the aminoacetate chain) in the target compound contrasts with the 3-methoxy isomer, which may exhibit different steric and electronic interactions in biological systems .
- Hydroxyl vs. Methoxy : The 4-hydroxyphenyl analog (CAS: 57591-61-4) has higher polarity due to the -OH group, improving aqueous solubility but reducing membrane permeability .
Biological Activity
Methyl amino(2-methoxyphenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its methoxy and amino functional groups, which play crucial roles in its biological interactions. The compound's mechanism of action involves:
- Enzymatic Interactions : It acts as a substrate for various enzymes, leading to the formation of active metabolites that can modulate cellular activities.
- Receptor Binding : The methoxy group enhances hydrophobic interactions with biological membranes, while the amino group can form hydrogen bonds with target biomolecules.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. Notably:
- In Vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating effective inhibition of bacterial growth .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membrane integrity and inhibition of lipid peroxidation, leading to cell lysis .
Antiviral Properties
Research has also explored the antiviral potential of this compound. Preliminary findings suggest:
- Activity Against Viruses : this compound exhibited antiviral activity in vitro against certain viral strains, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
Recent case studies have highlighted the anticancer potential of this compound:
- Xenograft Models : In vivo studies using mice xenografted with human cancer cells showed that treatment with this compound led to significant tumor reduction compared to control groups.
- Mechanism of Action : The anticancer effects are believed to result from apoptosis induction in cancer cells and inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-Amino-2-(3-methoxyphenyl)acetate Hydrochloride | C₁₁H₁₆ClNO₄ | Fewer methoxy groups | Antioxidant properties |
| Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride | C₁₁H₁₆ClNO₄ | Different methoxy substitution pattern | Potential antidepressant effects |
| Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride | C₁₁H₁₄Cl₂N₂O₂·ClH | Contains dichlorobenzene moiety | Related to hematological drugs |
Case Studies
- Anticancer Efficacy : A study involving mice xenografted with human cancer cells demonstrated significant tumor reduction after treatment with this compound. This suggests its potential as an anticancer agent.
- Antimicrobial Activity Assessment : Clinical evaluations showed that the compound effectively inhibited bacterial growth in various strains, supporting its use as an antimicrobial agent in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing methyl amino(2-methoxyphenyl)acetate hydrochloride?
Methodological Answer: The synthesis typically involves multi-step procedures:
Intermediate Preparation : Formation of 2-methoxyphenylacetic acid derivatives via alkylation or esterification of 2-methoxyphenyl precursors. For example, Steglich esterification with amino acids under reflux in ethanol/water mixtures can yield intermediates .
Amination : Introduction of the amino group via reductive amination or substitution reactions. Hydrazine hydrate has been used to form hydrazone intermediates, which are subsequently reduced .
Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl in polar solvents (e.g., ethanol) .
Q. Key Considerations :
Q. How can researchers analytically characterize the purity and structure of this compound?
Methodological Answer: Primary Techniques :
- NMR Spectroscopy : and NMR to confirm the methoxy, aromatic, and acetate functional groups. For example, the methoxy group typically resonates at δ ~3.8 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO with a theoretical MW of 245.08 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?
Methodological Answer : Critical Variables :
- Temperature : Excess heating during reflux (e.g., >80°C) may degrade the methoxy group. Controlled heating at 60–70°C in ethanol/water reduces decomposition .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve amination efficiency but require careful removal to avoid hydrochloride salt contamination .
- Catalyst Use : Palladium or nickel catalysts in reductive amination can enhance yield but may introduce metal residues; post-synthesis chelation (e.g., EDTA washes) is advised .
Case Study :
A 2024 study reported a 15% increase in yield (from 65% to 80%) by replacing hydrazine hydrate with sodium cyanoborohydride in a pH-controlled (pH 6.5) amination step .
Q. What strategies are effective for resolving contradictory data in biological activity studies of this compound?
Methodological Answer : Common Contradictions :
- Receptor Binding vs. Functional Assays : Discrepancies between in vitro receptor affinity (e.g., serotonin receptor Ki) and in vivo efficacy may arise due to metabolic instability.
Resolution Strategies :
Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., demethylated or hydrolyzed derivatives) that may interfere with assays .
Dose-Response Curves : Use non-linear regression models to distinguish between partial agonist vs. antagonist behavior .
Orthogonal Assays : Validate findings with complementary techniques (e.g., calcium flux assays alongside cAMP measurements) .
Example : A 2018 study attributed inconsistent neuroactivity to rapid hydrolysis of the methyl ester in physiological buffers. Stabilizing the compound with esterase inhibitors (e.g., PMSF) resolved discrepancies .
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
Methodological Answer : Experimental Design :
Buffer Systems : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C .
Sampling Intervals : Analyze aliquots at 0, 1, 4, 8, and 24 hours via HPLC to quantify intact compound vs. hydrolysis products (e.g., free carboxylic acid) .
Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
Methodological Answer : Techniques :
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (K, k/k) with immobilized receptors .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., monoamine oxidases) to identify binding motifs .
- Molecular Dynamics (MD) Simulations : Predict binding stability and conformational changes over 100-ns trajectories .
Case Study : A 2024 MD simulation revealed that the methoxy group stabilizes hydrophobic interactions with MAO-B’s FAD-binding pocket, explaining its selectivity over MAO-A .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological assays?
Methodological Answer : Quality Control (QC) Measures :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
